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Compound of Interest

5-Nitro-2-(pyrrolidin-1-yl)benzoic
Compound Name: d
aci

Cat. No.: B107922

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid: Properties, Synthesis,
and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2-(pyrrolidin-1-yl)benzoic
acid, a heterocyclic compound of significant interest to medicinal chemists and drug
development professionals. We will dissect its core physicochemical properties, with a
foundational focus on its molecular weight and composition. This document details a robust,
field-proven synthetic protocol, grounded in the principles of nucleophilic aromatic substitution,
and explores the mechanistic rationale behind the procedure. Furthermore, we will
contextualize the molecule's strategic importance as a versatile building block in modern drug
discovery, highlighting the distinct roles of its constituent moieties—the pyrrolidine ring and the
nitrobenzoic acid core. This guide is intended to serve as a practical and authoritative resource
for researchers leveraging this and similar scaffolds in the design and synthesis of novel
therapeutic agents.

Core Physicochemical Properties and Structural
Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its
application in any research and development context. This section delineates the essential
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chemical identifiers and structural features of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Chemical Identity

o Systematic Name: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
e CAS Number: 19555-48-7[1][2][3]

e Molecular Formula: C11H12N204[1][4][5]

Molecular Weight and Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and
for analytical characterization. It is derived from its molecular formula, C11H12N20a.

o Average Molecular Weight: 236.23 g/mol [4][5]
e Monoisotopic Mass: 236.0797 Da

The calculation is based on the atomic weights of its constituent elements:

Carbon (C): 11 x 12.011 u=132.121u

Hydrogen (H): 12 x 1.008 u = 12.096 u

Nitrogen (N): 2 x 14.007 u = 28.014 u

Oxygen (O): 4 x 15.999 u = 63.996 u

Total: 236.227 u

Structural Features

The molecule's chemical behavior and its utility in drug design are dictated by its three primary
functional components:

e Benzoic Acid Core: This aromatic carboxylic acid group provides a site for amide coupling,
esterification, and salt formation. Its acidity and planarity are key features for molecular
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interactions. Benzoic acid and its derivatives are widely used in the pharmaceutical industry
as preservatives and synthetic precursors[6].

o Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a highly valuable
scaffold in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure is crucial for
exploring pharmacophore space and establishing specific stereochemical interactions with
biological targets.[7][8] The pyrrolidine nucleus is found in numerous FDA-approved drugs.[7]

e Nitro Group (-NO2): Positioned para to the pyrrolidine substituent, this potent electron-
withdrawing group is fundamental to the molecule's reactivity. It activates the aromatic ring
for nucleophilic substitution, a key principle in its synthesis. Crucially, the nitro group serves
as a synthetic handle, as it can be readily reduced to an amine, providing a new vector for

diversification.
Property Value Source
Molecular Formula C11H12N204 [11[4115]
Molecular Weight 236.23 g/mol [41[5]
CAS Number 19555-48-7 [1][21[3]
Appearance (Typically a solid) N/A
XLogP3 (Predicted) 2.4 [9]
Hydrogen Bond Donors 1 (from -COOH) N/A

5 (from -COOH, -NO2,
Hydrogen Bond Acceptors o N/A
pyrrolidine-N)

Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is most effectively achieved via a
nucleophilic aromatic substitution (SnAr) reaction. This approach is both efficient and scalable,
relying on readily available starting materials.

Proposed Synthetic Pathway
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The reaction involves the displacement of a halide from an activated aromatic ring by the
secondary amine, pyrrolidine. Acommon and commercially available starting material for this is
2-Chloro-5-nitrobenzoic acid.

2-Chloro-5-nitrobenzoic acid Pyrrolidine

Base (e.g., K2COs)
Solvent (e.g., DMSO)
Heat (e.g., 100-120 °C)

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Click to download full resolution via product page

Fig 1. Synthetic workflow for 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.
Researchers should conduct their own risk assessments and optimization.

o Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-Chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K=2COs, 2.5 eq),
and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

» Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the stirring mixture. The excess base
(K2CO3) is crucial to neutralize the HCI formed during the reaction and to deprotonate the
carboxylic acid, preventing it from protonating the pyrrolidine nucleophile.

o Reaction Execution: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
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MS) until the starting material is consumed.

e Work-up and Isolation:
o Cool the reaction mixture to room temperature.
o Carefully pour the mixture into a beaker of ice-water.

o Acidify the aqueous solution with a strong acid (e.g., 2M HCI) to a pH of ~2-3. This step
protonates the carboxylate salt, causing the product to precipitate out of the solution.

o Collect the resulting solid by vacuum filtration.

 Purification: Wash the crude solid with cold water to remove inorganic salts. If necessary,
further purify the product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield the final product.

Mechanistic Insights

The success of this synthesis hinges on the SnAr mechanism. The presence of two strong
electron-withdrawing groups (the nitro group and the carboxylic acid) ortho and para to the
chlorine leaving group is essential. These groups stabilize the negative charge of the
intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the
substitution reaction. The use of a polar aprotic solvent like DMSO helps to solvate the cation
(K*) without strongly solvating the nucleophile, thus enhancing its reactivity.

Strategic Applications in Drug Discovery

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is not typically an end-product therapeutic itself but
rather a high-value "building block™ or scaffold. Its structure is pre-validated by the inclusion of
the privileged pyrrolidine ring and offers multiple vectors for chemical modification.

The Power of the Scaffold

The true value of this compound lies in its potential for creating diverse libraries of drug-like
molecules. The synthetic pathway described above is just the beginning. The nitro group can
be chemically reduced to an aniline, which opens up a vast array of subsequent reactions,
including amide bond formation, sulfonamide synthesis, and reductive amination.
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Core Scaffold

(5-Nitro-2-(pyrrolidin-1-yl)benzoic acid)
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Amide Library Synthesis
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Diverse Drug Candidates

(For Biological Screening)
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Fig 2. Role as a versatile intermediate in discovery chemistry.

Therapeutic Potential

Compounds derived from aminobenzoic acid scaffolds have demonstrated a wide range of
biological activities, including anticancer, antibacterial, and anti-inflammatory properties[10]. By
using 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid as a starting point, chemists can:

 Introduce Diversity: The amino group of the reduced intermediate can be acylated with a
wide variety of carboxylic acids, introducing new pharmacophores and tuning properties like
lipophilicity and polarity.

+ Modulate Physicochemical Properties: The carboxylic acid provides a handle to improve
solubility or create prodrugs through esterification[11].
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o Explore 3D Space: The inherent three-dimensionality of the pyrrolidine ring allows for more
effective probing of protein binding pockets compared to flat aromatic systems.[7][8]

Analytical Characterization Profile (Predicted)

Final validation of the synthesized compound would rely on a suite of standard analytical
techniques. Based on the known structure, the expected spectral data would include:

1H NMR: Distinct signals for the aromatic protons, the diastereotopic protons on the
pyrrolidine ring, and a broad singlet for the carboxylic acid proton.

e 13C NMR: Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of
the acid, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

e Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the
carboxylic acid (broad, ~2500-3300 cm~1), the C=0 stretch (~1700 cm~?), and the
asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm™1,
respectively)[12][13].

o Mass Spectrometry: An exact mass measurement confirming the molecular formula
C11H12N20a.

Conclusion

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid represents more than just its molecular weight of
236.23 g/mol . It is a strategically designed chemical scaffold that embodies key principles of
modern medicinal chemistry. Its synthesis is efficient and mechanistically well-understood. Its
structure, combining the privileged pyrrolidine heterocycle with a modifiable nitrobenzoic acid
core, makes it an exceptionally valuable starting material for the generation of compound
libraries aimed at discovering next-generation therapeutics. For researchers and drug
development professionals, this molecule serves as a versatile and powerful tool in the quest
for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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